3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid , belongs to the class of benzodiazepines. Its chemical formula is C₁₂H₁₂N₂O₄ , with a molecular weight of approximately 248.23 g/mol . Benzodiazepines are a group of psychoactive compounds widely used for their sedative, anxiolytic, and muscle-relaxant properties.
Preparation Methods
The synthetic routes for this compound involve the condensation of appropriate precursors. While I don’t have specific details on the exact synthetic pathway, industrial production methods likely optimize yield and purity. Researchers may employ various reagents and conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Medicine: Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants.
Neuroscience: Research on benzodiazepine receptors and their role in neurotransmission.
Chemical Biology: Studying the compound’s interactions with biological targets.
Mechanism of Action
GABA Receptor Modulation: Benzodiazepines enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.
Sedation and Anxiolysis: Increased GABAergic activity leads to sedation and reduced anxiety.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to other benzodiazepines.
Similar Compounds: Explore related structures, such as diazepam and lorazepam.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H22N4O3S/c28-20(24-13-12-21-25-19(14-31-21)15-6-2-1-3-7-15)11-10-18-23(30)26-17-9-5-4-8-16(17)22(29)27-18/h1-9,14,18H,10-13H2,(H,24,28)(H,26,30)(H,27,29) |
InChI Key |
PSPYOWITSBFIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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